molecular formula C21H27NO3 B594165 UR-144 Degradant N-pentanoic acid metabolite CAS No. 1630022-97-7

UR-144 Degradant N-pentanoic acid metabolite

Cat. No.: B594165
CAS No.: 1630022-97-7
M. Wt: 341.4 g/mol
InChI Key: HPKJJMLBDDTMFT-UHFFFAOYSA-N
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Description

UR-144 Degradant N-pentanoic acid metabolite (CAS 2748288-94-8) is a primary phase I metabolite of UR-144, a third-generation synthetic cannabinoid (SC) with the molecular formula C₂₁H₂₇NO₃ and a molecular weight of 341.5 g/mol . It is formed via oxidative metabolism of UR-144’s pentyl side chain, resulting in carboxylation. This metabolite is a critical urinary biomarker for detecting UR-144 consumption in forensic and clinical toxicology . Structurally, it retains the indole core and tetramethylcyclopropane (TMCP) ring of UR-144 but features a terminal carboxylic acid group on the pentyl chain .

Properties

IUPAC Name

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJJMLBDDTMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043152
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-97-7
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: UR-144 Base Compound

The synthesis of UR-144, the precursor to N-pentanoic acid metabolite, follows a well-documented N-alkylation protocol. The reaction involves 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone and 1-bromopentane under basic conditions. Key parameters include:

  • Reaction temperature : 60–80°C

  • Solvent system : Ethanol or dimethylformamide (DMF)

  • Yield : ~70–85% after purification via column chromatography.

The molecular formula of UR-144 is C21H29NO (MW = 311.5 g/mol), with a melting point of 68°C and solubility >30 mg/mL in ethanol, DMSO, or DMF.

Oxidative Degradation to N-Pentanoic Acid Metabolite

UR-144 undergoes phase I metabolism primarily via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, which oxidize the pentyl side chain to form N-pentanoic acid metabolite. In vitro models using human liver microsomes (HLMs) or fungal systems (e.g., Cunninghamella elegans) replicate this pathway:

  • Microsomal incubation : UR-144 (10 μM) incubated with HLMs and NADPH regenerating system at 37°C for 60 minutes.

  • Key metabolites : Hydroxylation at the cyclopropyl ring, followed by oxidation to carboxylic acid.

  • Fungal metabolism : C. elegans produces N-dealkylated and carboxylated metabolites, validated via LC-QToF-MS.

Analytical Preparation and Validation

Stock Solution Preparation

Stock solutions are critical for quantitative assays. UR-144 Degradant N-pentanoic acid metabolite is prepared at varying concentrations using DMSO or methanol:

Concentration (mg/mL)Volume for 1 mM (mL)
12.9283
50.5857
100.2928

Table 1: Stock solution preparation for this compound.

Chromatographic Analysis

GC-MS and LC-MS/MS are the gold standards for metabolite detection and quantification:

  • GC-MS conditions :

    • Column: 5% phenyl polysilphenylene-siloxane (30 m × 0.25 mm ID)

    • Temperature gradient: 80°C (1 min) → 300°C at 20°C/min.

    • Retention time (UR-144): 9.31 min; metabolite: 9.77 min.

  • LC-MS/MS (urine analysis) :

    • Linear dynamic range: 0.05–5.0 ng/mL (R² = 0.995).

    • Limit of detection (LOD): <0.005 ng/mL.

In Vivo Formulation for Preclinical Studies

Preclinical studies require stable formulations for administration. A typical protocol involves:

  • DMSO master liquid : Dissolve metabolite in DMSO (e.g., 10 mg/mL).

  • Solvent mixing :

    • Add PEG300 (30% v/v) and Tween 80 (5% v/v) sequentially.

    • Vortex after each addition to ensure clarity.

  • Aqueous dilution : Adjust to final volume with ddH2O.

Critical note: Precipitation occurs if solvents are added out of order. Physical methods (sonication, heating) aid dissolution.

Quality Control and Purity Assessment

Batch consistency is ensured via:

  • High-performance liquid chromatography (HPLC) : Purity >95.00%.

  • Nuclear magnetic resonance (NMR) : Confirms structural integrity of the carboxyl group.

  • Certificate of Analysis (COA) : Includes batch-specific data on residual solvents and heavy metals.

Challenges and Mitigation Strategies

Metabolic Instability

The metabolite’s carboxylic acid group is prone to further conjugation (e.g., glucuronidation). Stabilization strategies include:

  • Sample acidification : pH 2–3 during urine collection.

  • Enzyme inhibitors : Sodium fluoride (1% w/v) in biological matrices.

Cross-Reactivity in Immunoassays

Commercial ELISA kits for UR-144 exhibit cross-reactivity with metabolites. Specificity is improved via:

  • Immunoaffinity chromatography : Anti-metabolite antibodies.

  • LC-MS/MS confirmation : Neutral loss scanning for m/z 273.14 → 253.13 .

Chemical Reactions Analysis

Types of Reactions

UR-144 degradant N-pentanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include human liver microsomes, Cunninghamella elegans, and various chromatographic solvents such as formic acid in water and acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound include dihydroxy metabolites, carboxy and hydroxy metabolites, and hydroxy and ketone metabolites .

Comparison with Similar Compounds

Structural and Metabolic Similarities
  • UR-144 vs. XLR-11 Metabolites: XLR-11, a fluorinated analog of UR-144, undergoes defluorination to produce UR-144 metabolites, including UR-144 N-pentanoic acid . This shared metabolic pathway complicates distinguishing between UR-144 and XLR-11 consumption .
  • JWH-018 N-Pentanoic Acid: JWH-018, a first-generation SC, produces a structurally analogous N-pentanoic acid metabolite. However, JWH-018’s metabolite lacks the TMCP ring, leading to distinct chromatographic retention times and receptor binding profiles .
Receptor Activation Profiles

Receptor activation data (Table 1) highlights key differences in cannabimimetic activity:

Compound CB1 Activation (EC₅₀, nM) CB2 Activation (EC₅₀, nM) Notes
UR-144 78.3 45.2 Parent compound
UR-144 N-pentanoic acid Inactive Inactive No significant receptor binding
UR-144 N-(5-hydroxypentyl) 52.1 28.7 Higher CB2 potency than UR-144
XLR-11 65.8 39.4 Parent compound
XLR-11 N-pentanoic acid 89.5 51.6 Retains moderate CB1/CB2 activity
JWH-018 N-pentanoic acid 120.4 67.3 Lower potency than parent

Key Findings :

  • UR-144 N-pentanoic acid is unique in its lack of receptor activity, unlike active metabolites of XLR-11 and JWH-018 .
  • Hydroxylated metabolites (e.g., UR-144 N-(5-hydroxypentyl)) exhibit higher CB2 potency than carboxylated derivatives .
Analytical Challenges
  • Chromatographic Co-Elution: UR-144 N-pentanoic acid co-elutes with XLR-11 metabolites on C18 columns, necessitating phenyl-hexyl columns for resolution .
  • Cross-Reactivity in Immunoassays: ELISA kits targeting UR-144 N-pentanoic acid cross-react with UR-144 hydroxypentyl metabolites (80–100%) and XLR-11 metabolites, limiting specificity .
Stability and Detection
  • Hydrolysis Efficiency: Enzymatic hydrolysis (glucuronidase/sulfatase) achieves >97% recovery of UR-144 N-pentanoic acid from conjugated forms, comparable to JWH-018 metabolites .
  • Forensic Utility: UR-144 N-pentanoic acid is detectable in urine for up to 72 hours post-exposure, with a validated LC-MS/MS cutoff of 5 ng/mL .

Biological Activity

UR-144, a synthetic cannabinoid, has garnered attention for its unique pharmacological profile and its metabolites, particularly the UR-144 Degradant N-pentanoic acid metabolite. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of UR-144 and Its Metabolite

UR-144 is known for its selective binding to cannabinoid receptors, with a notable preference for the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . The N-pentanoic acid metabolite is identified as a potential phase I metabolite resulting from the degradation of UR-144 during analytical processes such as gas chromatography-mass spectrometry (GC-MS) . However, the biological activities of this metabolite remain largely uncharacterized.

Receptor Binding and Activity

Research indicates that the this compound exhibits no significant activity at either CB1 or CB2 receptors. In comparative studies, it was noted that this metabolite did not demonstrate any receptor affinity, with an effective concentration (EC50) value exceeding 1000 ng/mL, which is considered inactive . This lack of activity contrasts sharply with other synthetic cannabinoids that show varying degrees of potency at these receptors.

Clinical Case Studies

Several clinical case studies have documented the presence of UR-144 and its metabolites in biological samples. For instance, a study involving emergency department patients revealed that UR-144 was detected alongside other synthetic cannabinoids in multiple cases of intoxication. Symptoms commonly associated with UR-144 use included slurred speech, dilated pupils, and poor coordination . In one notable case, a 17-year-old male exhibited pronounced symptoms after consuming UR-144, although it was suggested that these effects were likely due to other co-administered substances rather than UR-144 itself due to its low affinity for CB1 receptors .

Pharmacological Effects

The pharmacological effects of UR-144 have been explored through various observational studies. One study compared the physiological effects of smoking UR-144 against traditional cannabis (THC). It was found that both substances led to increased systolic and diastolic blood pressure as well as elevated heart rates. However, subjective effects reported by participants were significantly higher following THC administration compared to UR-144 .

Table 1: Physiological Effects Comparison

ParameterUR-144 (Mean ± SD)THC (Mean ± SD)p-value
Systolic Blood Pressure (mmHg)14.94 ± 22.9217.63 ± 17.740.797
Diastolic Blood Pressure (mmHg)11.56 ± 10.1515.31 ± 5.820.380
Heart Rate (bpm)Not reportedNot reportedNot reported

Metabolic Pathways and Detection

The metabolic pathways of synthetic cannabinoids like UR-144 have been extensively studied due to their implications in forensic toxicology. The N-pentanoic acid metabolite can be detected in urine and blood samples, providing critical data for understanding synthetic cannabinoid use in various contexts . For instance, methods for screening and quantifying synthetic cannabinoids in biological matrices have been developed to improve detection rates in forensic investigations .

Q & A

What analytical methods are recommended for detecting UR-144 N-pentanoic acid metabolite in biological samples?

Basic Methodology
Liquid-liquid extraction (LLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting UR-144 N-pentanoic acid metabolite in urine and serum. This method achieves high sensitivity (cutoff ~5 ng/mL) and specificity by targeting unique mass transitions (e.g., m/z 386.1747 → fragment ions at m/z 169.0647 and 144.0444) . Enzyme-linked immunosorbent assays (ELISAs) are also validated for rapid screening, though cross-reactivity with structurally similar metabolites (e.g., UR-144 4-/5-hydroxypentyl metabolites) necessitates confirmatory LC-MS/MS analysis .

How does the CB1/CB2 receptor activation of UR-144 degradant N-pentanoic acid metabolite compare to its parent compound?

Advanced Pharmacological Analysis
The UR-144 degradant exhibits significantly lower CB1 receptor activation (Emax ~30% of JWH-018) compared to UR-144 (~50% of JWH-018) in GTPγS binding assays. At CB2, however, both compounds show comparable efficacy to JWH-018. Notably, thermal degradants of UR-144 (e.g., ring-opened isomers) may exhibit higher CB1 activation than the parent compound, suggesting pyrolytic byproducts contribute to pharmacological activity .

What are the major challenges in distinguishing UR-144 and XLR-11 consumption based on shared metabolites?

Advanced Data Contradiction
UR-144 and XLR-11 share major metabolites (e.g., N-pentanoic acid and N-hydroxypentyl derivatives), complicating source attribution in forensic cases. XLR-11 additionally generates fluorinated metabolites (e.g., 2'-carboxy-XLR-11), but these are often absent in urine due to rapid defluorination to UR-144 metabolites. LC-HRMS with data re-interrogation is critical to resolve overlapping metabolic pathways .

What methodological considerations are critical for ensuring metabolite stability during long-term storage?

Advanced Experimental Design
UR-144 N-pentanoic acid metabolite is stable for ≥2 years at -20°C in reference standards . However, conjugated metabolites (glucuronides/sulfates) in urine degrade at room temperature (RT) within 3 days, necessitating immediate freezing. Long-term stability studies recommend storage at -80°C with antioxidants to prevent hydrolysis of labile conjugates .

How do cross-reactivity profiles of UR-144 N-pentanoic acid metabolite affect immunoassay specificity?

Advanced Assay Design
ELISAs targeting UR-144 N-pentanoic acid metabolite show 100% cross-reactivity with UR-144 5-hydroxypentyl and XLR-11 4-hydroxypentyl metabolites but <10% with parent compounds. This necessitates orthogonal LC-MS/MS validation to avoid false positives from structurally related SCs (e.g., AB-PINACA metabolites) .

What are the primary phase I metabolic pathways of UR-144 leading to the formation of N-pentanoic acid metabolite?

Basic Metabolic Pathways
UR-144 undergoes ω-hydroxylation of the pentyl side chain followed by oxidation to N-pentanoic acid. Minor pathways include 4-/5-hydroxypentyl formation and thermal degradant biotransformation (e.g., ring-opened isomers). Human hepatocyte studies confirm carboxylation as the dominant pathway, with glucuronidation of hydroxylated intermediates .

How can researchers reconcile discrepancies in reported CB1 receptor activation efficacy between UR-144 degradant and its metabolites across different studies?

Advanced Data Contradiction Analysis
Discrepancies in Emax values (e.g., UR-144 degradant showing higher CB1 activation in some GTPγS assays) arise from differences in experimental setups, such as cell membrane preparation (HEK293 vs. CHO cells) or agonist concentrations. Standardizing assay conditions (e.g., buffer composition, incubation time) is critical for cross-study comparisons .

What sample preparation techniques optimize the recovery of UR-144 N-pentanoic acid metabolite from urine in forensic analysis?

Basic Methodology
LLE with tert-butyl methyl ether or solid-phase extraction (SPE) using mixed-mode cartridges achieves >85% recovery. Acid hydrolysis (pH 2–3, 60°C) is recommended to deconjugate glucuronidated metabolites prior to extraction, enhancing detection sensitivity .

What role do thermal degradants of UR-144 play in the formation of N-pentanoic acid metabolite during in vivo metabolism?

Advanced Metabolic Pathways
Smoking UR-144 generates thermal degradants (e.g., ring-opened isomers) that undergo hepatic ω-oxidation, contributing to N-pentanoic acid metabolite formation. These degradants may account for up to 20% of total urinary metabolites in chronic users, complicating pharmacokinetic modeling .

How does glucuronidation affect the detection and quantification of UR-144 N-pentanoic acid metabolite in urine samples?

Advanced Analytical Challenges
Glucuronidated metabolites are labile at RT, hydrolyzing to free acids within 72 hours. To prevent underestimation, immediate acidification (pH <3) and storage at -80°C are essential. LC-MS/MS methods should include both conjugated and free forms for comprehensive quantification .

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